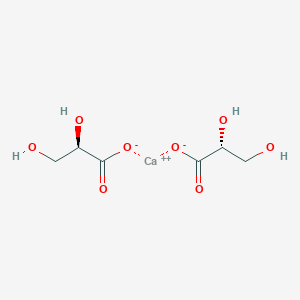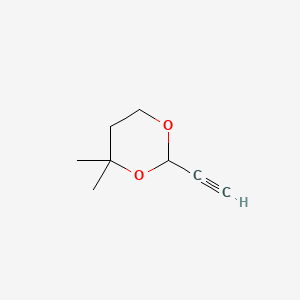
2-Ethynyl-4,4-dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4,4-dimethyl-1,3-dioxane is an organic compound characterized by a six-membered 1,3-dioxane ring with an ethynyl group at the second position and two methyl groups at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4,4-dimethyl-1,3-dioxane typically involves the reaction of 4-(1-ethoxyethoxy)-2-butanone with appropriate reagents. One method involves a two-step process where the initial reaction forms an intermediate, which is then converted to the final product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and output. The use of synthetic zeolites and phosphoric acid as catalysts has been explored to enhance the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-4,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes .
Aplicaciones Científicas De Investigación
2-Ethynyl-4,4-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Ethynyl-4,4-dimethyl-1,3-dioxane exerts its effects involves the interaction of its ethynyl group with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of target molecules, leading to changes in biological activity. The pathways involved may include enzymatic reactions and interactions with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1,3-dioxane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynyl-2,4-dimethyl-1,3-dioxane: Similar structure but different positional isomerism.
Meldrum’s Acid: A related compound with a different functional group arrangement.
Uniqueness
Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-ethynyl-4,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-7-9-6-5-8(2,3)10-7/h1,7H,5-6H2,2-3H3 |
Clave InChI |
LLXWUIPMSFJKDR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC(O1)C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


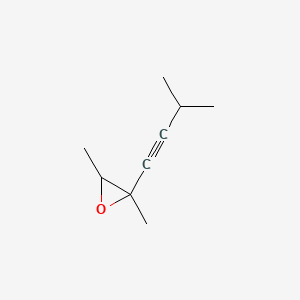

![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)

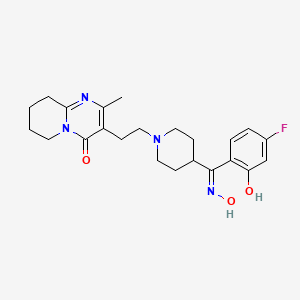
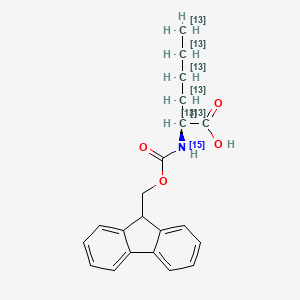


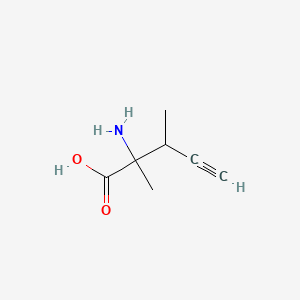

![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)


